10-Methylicosane
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Overview
Description
. It is a branched alkane, specifically a methyl-substituted eicosane. This compound is characterized by its long carbon chain and a single methyl group attached to the tenth carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
10-Methylicosane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 10-chloro-10-methylicosane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
10-Methylicosane has several applications in scientific research:
Mechanism of Action
The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Eicosane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylicosane: Another methyl-substituted eicosane, but with the methyl group on the second carbon atom.
10-Methylheptadecane: A shorter alkane with a similar substitution pattern.
Uniqueness
10-Methylicosane is unique due to its specific branching, which influences its physical properties like melting point and solubility. This branching also affects its reactivity and interactions in biological systems, making it distinct from other alkanes .
Properties
CAS No. |
54833-23-7 |
---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
10-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
BFAGLVWBOUDHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCC |
Origin of Product |
United States |
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